Boron trifluoride, n-propanol reagent 15
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Overview
Description
Boron trifluoride, n-propanol reagent 15 is a chemical compound with the molecular formula C3H7BF3O and a molecular weight of 126.89 g/mol . It is a clear, colorless liquid widely used in various scientific experiments, industrial processes, and research. This compound is known for its role as a Lewis acid and catalyst in organic synthesis .
Mechanism of Action
Target of Action
Boron trifluoride, n-propanol reagent 15 is primarily used as a Lewis acid catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions, where it facilitates the formation of new bonds.
Mode of Action
As a Lewis acid, this compound can accept a pair of electrons from a Lewis base (the reactant molecule). This interaction leads to the formation of a complex, which subsequently undergoes a reaction to form the desired product . The exact nature of this interaction and the resulting changes depend on the specific reaction being catalyzed.
Biochemical Pathways
This compound is commonly used in the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds . The downstream effects of this reaction can be quite diverse, depending on the specific reactants used.
Result of Action
The primary result of the action of this compound is the facilitation of chemical reactions. By acting as a Lewis acid, it enables the formation of new bonds in reactant molecules, leading to the creation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture and air . Therefore, it is typically stored under inert gas and in a cool, dark place . Furthermore, its reactivity can be affected by the presence of other chemicals, the temperature, and the pH of the reaction environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boron trifluoride, n-propanol reagent 15 is typically prepared by reacting boron trifluoride with n-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows:
BF3+CH3CH2CH2OH→BF3⋅CH3CH2CH2OH
The reaction is usually conducted at room temperature, and the product is obtained as a clear, colorless liquid .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar reaction conditions. The process involves the careful handling of boron trifluoride gas and n-propanol to ensure safety and efficiency. The product is then purified and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Boron trifluoride, n-propanol reagent 15 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the boron trifluoride moiety is replaced by other functional groups.
Complexation Reactions: It forms complexes with various organic and inorganic compounds, enhancing their reactivity.
Catalytic Reactions: It acts as a catalyst in various organic reactions, including polymerization and alkylation.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents, acids, and bases. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in polymerization reactions, it helps form high-molecular-weight polymers, while in alkylation reactions, it facilitates the formation of alkylated products .
Scientific Research Applications
Boron trifluoride, n-propanol reagent 15 has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization and alkylation reactions.
Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: It is utilized in the production of high-energy fuels, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Boron trifluoride-methanol complex
- Boron trifluoride-diethyl etherate
- Boron trifluoride-tetrahydrofuran complex
Uniqueness
Boron trifluoride, n-propanol reagent 15 is unique due to its specific complexation with n-propanol, which imparts distinct reactivity and stability compared to other boron trifluoride complexes. Its ability to act as a catalyst in various organic reactions makes it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
propan-1-ol;trifluoroborane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O.BF3/c1-2-3-4;2-1(3)4/h4H,2-3H2,1H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPQOULISUUGNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762-48-1 |
Source
|
Record name | Boron Trifluoride - Propanol Reagent (10-20%) [for Esterification] (1ml*10) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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